molecular formula C16H22N4O2S B162704 N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide CAS No. 126826-73-1

N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide

Cat. No.: B162704
CAS No.: 126826-73-1
M. Wt: 334.4 g/mol
InChI Key: PATMDZCYMFAZSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of 1-methyl-2-pyrrolidinylidene with benzenesulfonamide under specific conditions. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In the field of medicine, it has shown promise as a hypoglycemic agent, potentially offering a safer alternative to existing treatments for diabetes. Its unique structure also makes it a valuable compound for research in organic chemistry and pharmacology .

Mechanism of Action

The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its hypoglycemic effects by inhibiting glucose transport and enhancing glucose uptake in cells. This compound’s unique structure allows it to interact with different molecular targets compared to other hypoglycemic agents .

Comparison with Similar Compounds

When compared to other similar compounds, N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide stands out due to its unique structure and mechanism of action. Similar compounds include phenformin, buformin, and metformin, which are also used as hypoglycemic agents. this compound has been shown to have fewer side effects and a different mode of action, making it a potentially safer and more effective alternative .

Properties

CAS No.

126826-73-1

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16-

InChI Key

PATMDZCYMFAZSK-UHFFFAOYSA-N

SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C

Isomeric SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C

Canonical SMILES

CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C

Synonyms

(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide

Origin of Product

United States

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